molecular formula C50H56Cl2N4O4S B12781080 Einecs 281-472-7 CAS No. 83950-19-0

Einecs 281-472-7

Cat. No.: B12781080
CAS No.: 83950-19-0
M. Wt: 880.0 g/mol
InChI Key: ZMXSUKGJOHRWHA-CHMDKGHJSA-N
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Description

Einecs 281-472-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated, and the water by-product is continuously removed. The crude product is then purified through distillation to obtain high-purity bis(2-ethylhexyl) phthalate.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

    Oxidation: Bis(2-ethylhexyl) phthalate can be oxidized to form phthalic acid and other oxidation products.

    Substitution: The ester groups in bis(2-ethylhexyl) phthalate can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical apparatus and laboratory equipment.

    Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential health effects, particularly its impact on human health due to its widespread use in medical devices made from flexible PVC.

    Industry: Used in the production of a wide range of consumer products, including toys, packaging materials, and building materials.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility by reducing intermolecular forces. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of natural hormones, potentially disrupting endocrine function. It is metabolized in the body to form mono(2-ethylhexyl) phthalate (MEHP), which is believed to be the active metabolite responsible for many of its biological effects.

Comparison with Similar Compounds

Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers used in industry. Similar compounds include:

    Dibutyl phthalate (DBP): Used as a plasticizer in various applications but has a shorter alkyl chain compared to bis(2-ethylhexyl) phthalate.

    Diisononyl phthalate (DINP): Used as a plasticizer with a longer alkyl chain, providing different flexibility and durability properties.

    Diisodecyl phthalate (DIDP): Another plasticizer with a longer alkyl chain, offering enhanced performance in certain applications.

Bis(2-ethylhexyl) phthalate is unique due to its balance of properties, including its effectiveness as a plasticizer, its cost, and its availability. due to concerns about its potential health effects, there is ongoing research into alternative plasticizers with lower toxicity profiles.

Properties

CAS No.

83950-19-0

Molecular Formula

C50H56Cl2N4O4S

Molecular Weight

880.0 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline;sulfuric acid

InChI

InChI=1S/2C25H27ClN2.H2O4S/c2*1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;1-5(2,3)4/h2*7-16,27H,5-6H2,1-4H3;(H2,1,2,3,4)/b2*25-20+,28-24?;

InChI Key

ZMXSUKGJOHRWHA-CHMDKGHJSA-N

Isomeric SMILES

CCNC1=C(C=C(C=C1)/C(=C/2\C=C(C(=NCC)C=C2)C)/C3=CC=CC=C3Cl)C.CCNC1=C(C=C(C=C1)/C(=C/2\C=C(C(=NCC)C=C2)C)/C3=CC=CC=C3Cl)C.OS(=O)(=O)O

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.OS(=O)(=O)O

Origin of Product

United States

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